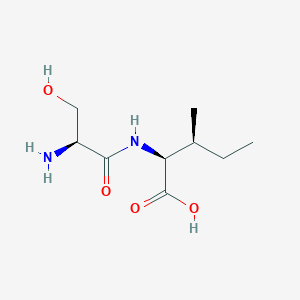

Ser-Ile

Description

Historical Context of Dipeptide Investigations in Biochemical Sciences

The study of peptides traces back to the early 20th century, coinciding with initial efforts to understand protein structure numberanalytics.com. The discovery and synthesis of dipeptides were pivotal in elucidating protein architecture numberanalytics.com. Emil Fischer, a prominent chemist, made significant contributions to peptide chemistry, including the synthesis of dipeptides numberanalytics.com. While the functions and applications of L-alpha-dipeptides have been less studied compared to proteins or individual amino acids, knowledge regarding their functions is gradually expanding researchgate.net.

Methodological Advancements in Dipeptide Analysis and Synthesis

Various methods exist for synthesizing dipeptides, including solid-phase peptide synthesis (SPPS), liquid-phase peptide synthesis, and enzymatic synthesis numberanalytics.com. SPPS is a widely used method involving the attachment of the C-terminal amino acid to a resin, followed by sequential addition of amino acids numberanalytics.com. Chemical synthesis typically involves protection of functional groups, activation of the free carboxyl group, peptide bond formation, and removal of protecting groups researchgate.net. Biocatalysis has emerged as a more sustainable route for highly specific reactions without the need for protecting groups or harmful reagents researchgate.net. Enzymatic synthesis utilizes enzymes to catalyze peptide bond formation numberanalytics.com. Recent advancements in chemical synthesis methods, including novel protecting groups, coupling chemistries, and purification techniques, enhance the efficiency and yield of peptide synthesis openaccessjournals.com. Automation further improves reproducibility and throughput openaccessjournals.com.

Advancements in analytical techniques, such as UPLC-MS/MS, have enabled the identification of organ-specific dipeptide profiles researchgate.net. Chromatographic methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are commonly used for the analysis and purification of peptides, including dipeptides. Novel chromatographic methods, such as HILIC/CEX chromatography, have been developed to enhance the separation and analysis of peptides mdpi.com.

Theoretical Frameworks for Understanding Dipeptide Functionality

Theoretical studies play a significant role in understanding dipeptide behavior, particularly their conformational properties. Molecular mechanics and Density Functional Theory (DFT) calculations are employed to investigate the stable structures and conformational profiles of dipeptides ajol.inforesearchgate.net. These methods help in understanding the role of nonvalent, electrostatic, and torsion interactions, as well as hydrogen bonding, in determining dipeptide conformation ajol.info. The conformational energy maps of dipeptides, such as alanine (B10760859) dipeptide, provide insights into allowed and favored conformations researchgate.netpnas.org. Theoretical studies can also explore the effects of factors like temperature, solvent composition, and side chain ionization on dipeptide conformation pnas.org. Understanding the theoretical basis of peptide-receptor interaction, particularly the role of the central dipeptide fragment in beta-turns, is relevant for dipeptide drug design nih.gov.

Overview of Serine and Isoleucine Residues in Biological Systems

Serine (Ser/S) is a non-essential amino acid with a polar side chain containing a hydroxyl group byjus.comlibretexts.org. This hydroxyl group contributes to hydrophilicity and protein interactions nih.gov. L-serine residues are involved in O-glycosidic bonds in glycoproteins and serve as a site for reversible phosphorylation, regulating protein function nih.gov. Serine is found in the catalytic sites of numerous hydrolytic enzymes, known as serine hydrolases nih.gov. It plays crucial roles in metabolism, participating in the biosynthesis of purines, pyrimidines, glycine (B1666218), cysteine, and tryptophan, as well as the synthesis of sphingolipids and folate byjus.comnih.govwikipedia.org. D-serine, the enantiomer of L-serine, has a unique role as a neuromodulator by coactivating NMDA receptors wikipedia.org.

Isoleucine (Ile/I) is an essential amino acid with a hydrophobic branched-chain side chain libretexts.org. It is one of the nine essential amino acids that must be obtained from the diet libretexts.orgmedlineplus.gov. Isoleucine is encoded by specific codons (AUU, AUC, and AUA) libretexts.org. Along with leucine (B10760876) and valine, isoleucine is a branched-chain amino acid (BCAA). BCAAs are important in protein synthesis and muscle metabolism.

Rationale for Focused Research on Ser-Ile Dipeptide

The specific combination of serine and isoleucine in a dipeptide, this compound, warrants focused research due to the distinct properties contributed by each residue. Serine's polar hydroxyl group and its roles in phosphorylation and metabolic pathways contrast with isoleucine's hydrophobic, branched-chain nature and its essential nutrient status. The dipeptide form of these amino acids may exhibit properties and biological activities distinct from those of the individual amino acids researchgate.net.

While research specifically on the this compound dipeptide is less extensive compared to some other dipeptides, its presence has been noted in biological contexts. For example, dipeptides including Ser-Leu (Serine-Leucine) and Ile-Val (Isoleucine-Valine) have been detected in honey, potentially arising from the digestion of ingested proteins in bees researchgate.net. Furthermore, studies investigating dipeptides containing tyrosine have examined Ser-Tyr and Ile-Tyr for their effects on catecholamine metabolism in the brain, highlighting the interest in dipeptides involving serine and isoleucine or structurally similar amino acids tandfonline.comtandfonline.comnih.gov. The synthesis of dipeptides involving serine and isoleucine derivatives, such as Ser-L-4-OHIL (Serine-4-hydroxyisoleucine), has also been explored in the context of potential biological activities openaccessjournals.com.

The rationale for studying this compound specifically lies in the potential for this particular sequence to possess unique biochemical characteristics, transport properties, or biological functions that are not simply the sum of the individual amino acids. Understanding the conformational behavior, stability, and potential interactions of this compound is crucial for exploring its possible roles in biological systems or its potential applications.

Compound Names and PubChem CIDs

The dipeptide Serine-Isoleucine (this compound) is a fundamental building block in peptide chemistry. Its synthesis, particularly via solid-phase peptide synthesis (SPPS), involves specific considerations due to the nature of its constituent amino acids, Serine (Ser) and Isoleucine (Ile). This article focuses exclusively on the synthetic methodologies employed for this compound and its analogues, adhering strictly to the provided outline.

Structure

3D Structure

Properties

CAS No. |

91086-51-0 |

|---|---|

Molecular Formula |

C9H18N2O4 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C9H18N2O4/c1-3-5(2)7(9(14)15)11-8(13)6(10)4-12/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6-,7-/m0/s1 |

InChI Key |

BXLYSRPHVMCOPS-ACZMJKKPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CO)N |

physical_description |

Solid |

Origin of Product |

United States |

Synthetic Methodologies for Serine Isoleucine Dipeptide and Analogues

Solid-Phase Peptide Synthesis (SPPS) Approaches

SPPS is the preferred method for synthesizing peptides due to its scalability and efficiency bachem.comacs.org. It involves repetitive cycles of coupling, deprotection, and washing steps acs.orgrsc.org. The growing peptide chain is typically anchored to a solid support, and protected amino acid derivatives are sequentially added sigmaaldrich.combachem.com.

Cartridge Replacement Strategy in Peptide Synthesis for Substrate Specificity Screening

The cartridge replacement strategy is a technique primarily employed within solid-phase peptide synthesis (SPPS) for the high-throughput generation of peptide libraries used in applications such as substrate specificity screening of enzymes like proteases. nih.govresearchgate.netresearchgate.net This method allows for the systematic variation of amino acid residues at specific positions within a peptide sequence. nih.govresearchgate.net

In this strategy, during the automated SPPS process, a standard cartridge containing a single amino acid is intentionally replaced with a cartridge containing a mixture of different amino acids, typically all 20 standard proteinogenic amino acids, in defined ratios. nih.govresearchgate.net This substitution at a particular coupling step leads to the synthesis of a mixed pool of peptides, where the targeted position contains a diverse set of amino acid substitutions. nih.govresearchgate.net

While not a method solely for synthesizing Ser-Ile as a single dipeptide, the cartridge replacement strategy is relevant to the synthesis of peptides containing Serine and Isoleucine residues. It can be utilized to create libraries where Ser or Ile are varied at specific positions to study the impact of these residues on peptide properties or interactions, or to optimize coupling conditions for these specific amino acids within a sequence. For instance, studies investigating protease substrate specificity have employed this strategy with peptides containing Serine at the P1' position and Isoleucine at other positions. researchgate.net The resulting peptide mixtures can then be cleaved by an enzyme, and techniques like mass spectrometry are used to identify the cleavage products and thus determine the enzyme's substrate preferences. nih.govresearchgate.net

Solution-Phase Peptide Synthesis Considerations for this compound

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS) or classical peptide synthesis, involves the stepwise formation of peptide bonds between amino acids or peptide fragments in a homogeneous liquid environment. bachem.comnii.ac.jp This approach is often favored for the synthesis of shorter peptides, including dipeptides like this compound, and for large-scale production where solubility is not a limiting factor. bachem.com

In solution-phase synthesis, the amino and carboxyl groups of the reacting amino acids or peptides must be selectively protected to ensure that the peptide bond forms only between the desired residues and in the correct sequence. Common protecting group strategies include the use of Boc (tert-butyloxycarbonyl) or Z (carbobenzoxy) for the Nα-amino group and benzyl (B1604629) (Bzl) or tert-butyl (tBu) esters for the C-terminal carboxyl group, as well as appropriate side-chain protection for functional groups present in residues like Serine. bachem.com Coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), are employed to activate the carboxyl group for amide bond formation. openaccessjournals.com

The synthesis of this compound using solution-phase methods would typically involve protecting the amino group of Serine and the carboxyl group of Isoleucine, or vice versa, followed by coupling using an activating agent. For example, a synthesis of dipeptides involving 4-hydroxyisoleucine (B15566) and serine utilized Cbz chloride for protection and DCC for peptide bond formation in dimethylformamide (DMF). openaccessjournals.com While this example involves a modified isoleucine, the general principle applies to the synthesis of this compound.

Advantages of solution-phase synthesis can include easier scale-up and purification for certain peptides compared to SPPS, particularly for shorter sequences. bachem.com However, challenges can arise with increasing peptide length due to solubility issues and the need for isolation and purification of intermediates at each step, which can be time-consuming and lead to product loss. bachem.com Recent advancements in micro-flow technology have shown promise for efficient solution-phase dipeptide synthesis under controlled conditions, even allowing for the synthesis of serine-containing dipeptides without side-chain protection in some cases. nii.ac.jp

Chemoenzymatic Synthesis of this compound Dipeptide

Chemoenzymatic peptide synthesis (CEPS) combines chemical and enzymatic methods to synthesize peptides. This approach leverages the high specificity and efficiency of enzymes, such as peptidases or proteases, to catalyze peptide bond formation under mild reaction conditions, often in aqueous environments. bachem.comgoogle.comoup.com

Enzymatic peptide synthesis can proceed via two main routes: equilibrium-controlled synthesis or kinetically controlled synthesis. In equilibrium-controlled synthesis, the reaction is driven towards peptide bond formation by shifting the equilibrium, for example, by using a minimal amount of water or by precipitating the product. Kinetically controlled synthesis utilizes the acyl-transfer activity of proteases, where an activated carboxyl component reacts with an amino component to form a peptide bond, often faster than hydrolysis can occur.

For the synthesis of a simple dipeptide like this compound, enzymes could potentially be used to catalyze the formation of the peptide bond between protected or even unprotected serine and isoleucine derivatives. CEPS offers several potential advantages, including reduced need for protecting groups (especially for side chains), fewer side reactions, and operation under environmentally friendly conditions compared to purely chemical methods that often require harsh reagents and organic solvents. bachem.comoup.com

While specific examples of chemoenzymatic synthesis solely focused on this compound as the target dipeptide are not extensively detailed in the search results, the principles of CEPS are applicable to dipeptide synthesis involving serine and isoleucine. Studies have demonstrated chemoenzymatic approaches for polymerizing amino acid esters like glycine (B1666218) and serine ethyl esters using enzymes such as papain. oup.com Additionally, chemoenzymatic routes for synthesizing more complex molecules have involved the chemical formation of dipeptide intermediates containing serine before subsequent enzymatic steps. nih.gov The use of peptidases (E.C. 3.4) or serine-type carboxypeptidases (E.C. 3.4.16) could be explored for catalyzing the formation of the seryl-isoleucine bond. google.com

Green Chemistry Principles in this compound Dipeptide Synthesis

The application of green chemistry principles to peptide synthesis aims to minimize the environmental impact of the synthetic process. This involves reducing waste generation, particularly from solvents and excess reagents, and developing more sustainable and efficient methodologies. acs.orgrsc.org

Key areas of focus for greening peptide synthesis include the development and use of environmentally friendly solvents, the optimization of reaction conditions to improve efficiency and reduce reagent use, and the exploration of alternative synthetic strategies like chemoenzymatic synthesis. acs.orgrsc.orgresearchgate.netlu.se Traditional peptide synthesis, especially SPPS, often relies on large quantities of hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM), contributing significantly to waste. acs.orglu.se

For the synthesis of this compound, adopting green chemistry principles would involve considering:

Solvent Selection: Utilizing greener solvents such as propylene (B89431) carbonate, γ-valerolactone, or N-butylpyrrolidinone as replacements for conventional organic solvents in both solution-phase and solid-phase approaches. acs.orgresearchgate.netlu.se Research is ongoing to find green solvents that effectively dissolve reagents and swell solid supports used in SPPS. acs.orglu.se

Efficient Coupling Reagents: Employing coupling reagents with better atom efficiency and reduced toxicity. While benzotriazole (B28993) derivatives are widely used, their potential explosive properties and poor atom efficiency highlight the need for greener alternatives. acs.org

Process Optimization: Designing synthetic routes that minimize the number of steps, reduce the need for protecting groups, and improve reaction yields to decrease the consumption of raw materials and the generation of by-products.

Chemoenzymatic Synthesis: As discussed earlier, CEPS aligns well with green chemistry principles due to its ability to operate under mild conditions, often in water, and with reduced need for protecting groups. bachem.comoup.com

Implementing green chemistry principles in this compound dipeptide synthesis contributes to a more sustainable chemical industry by reducing the environmental footprint associated with peptide production. rsc.org

Enzymatic and Catalytic Mechanisms Involving Serine Isoleucine Motifs

Serine-Isoleucine Residues in Enzyme Active Site Architectures

The precise arrangement of amino acid residues within an enzyme's active site is fundamental to its catalytic function. The active site consists of residues that bind the substrate and others that catalyze the chemical reaction. wikipedia.org Serine, a small polar amino acid, frequently participates in catalysis, often acting as a nucleophile in the active sites of hydrolases and transferases. wikipedia.orgquora.com Isoleucine, a bulky hydrophobic amino acid, contributes to the structural integrity of the active site and plays a role in substrate specificity through hydrophobic interactions. bu.edu.eg The combination of serine and isoleucine within or near the active site can therefore influence the enzyme's structure, dynamics, and catalytic efficiency.

The flexibility of loops within and around the enzyme active site is crucial for substrate binding, catalysis, and product release. nih.govnih.gov These loops can undergo conformational changes, often shifting from an "open" state to a "closed" state upon substrate binding. nih.gov The specific amino acid composition of these loops dictates their dynamic properties.

The presence of Serine and Isoleucine residues within these loops can significantly modulate their conformational dynamics. Serine's ability to form hydrogen bonds can provide flexible anchor points, allowing for controlled movements of the loop. In contrast, the bulky, non-polar side chain of Isoleucine can introduce steric constraints that limit the loop's flexibility or stabilize a particular conformation through hydrophobic interactions. The interplay between the hydrophilic nature of Serine and the hydrophobic nature of Isoleucine can thus fine-tune the dynamic equilibrium of active site loops, ensuring they are flexible enough to accommodate the substrate but rigid enough to maintain the precise geometry required for catalysis. nih.gov Molecular dynamics simulations have shown that movements in an enzyme's active site can be primarily confined by such loops, highlighting their role in creating a suitable environment for catalysis. nih.gov Even minor structural changes, such as the substitution of a single residue, can lead to significant alterations in long-range conformational dynamics and ligand specificities. nih.govinrs.ca

Replacing existing amino acids with serine or isoleucine through site-directed mutagenesis is a common strategy in protein engineering to enhance enzyme performance. consensus.appnih.gov Such substitutions can improve catalytic efficiency by altering substrate affinity, stabilizing the transition state, or modifying the active site's chemical environment. purdue.edu

The introduction of a serine residue can create new hydrogen bonding opportunities with the substrate, thereby increasing binding affinity and properly orienting the substrate for catalysis. bu.edu.eg Conversely, substituting a smaller residue with the bulkier isoleucine can enhance hydrophobic interactions with non-polar substrates or reshape the binding pocket to improve complementarity. nih.gov These targeted modifications, guided by rational design and computational modeling, have led to the development of enzyme variants with significantly improved activity. consensus.apprsc.org For instance, in some enzymes, replacing a charged residue with a hydrophobic one like isoleucine can alter substrate positioning and have a considerable effect on catalytic turnover. nih.gov

The enzymatic degradation of polyethylene (B3416737) terephthalate (B1205515) (PET) plastic has become a major area of research, with a focus on enzymes known as PET hydrolases, or PETases. researchgate.net The PETase from the bacterium Ideonella sakaiensis (IsPETase) is particularly notable for its ability to degrade PET at ambient temperatures. nih.govresearchgate.net The unique properties of IsPETase are partly attributed to its flexible and open substrate-binding cleft. researchgate.netacs.org Within this context, the Serine-Isoleucine pair at positions 214 and 218 has been identified as playing a significant role in the enzyme's function.

Rational mutagenesis targeting key residues in the active site is a primary strategy for improving PETase efficiency. consensus.app The Ser214/Ile218 duo has been a focal point of these engineering efforts. Studies have shown that substituting the equivalent residues in other homologous enzymes (which often have a Histidine and Phenylalanine/Isoleucine at these positions) with the Ser/Ile pair can enhance their PET hydrolysis activity. researchgate.net This "double mutation" strategy aims to confer the beneficial properties of the IsPETase active site onto more thermostable enzymes. researchgate.net For example, introducing the Ser/Ile double mutation into homologous enzymes has been reported to increase their PET hydrolysis activity by at least 1.3-fold. researchgate.net These engineering strategies, often guided by computational redesign and molecular dynamics, have produced robust enzymes capable of nearly complete PET depolymerization under industrially relevant conditions. consensus.appresearchgate.net

| Enzyme | Mutation | Observed Effect | Reference |

|---|---|---|---|

| IsPETase Homologs | Double Mutant (e.g., H→S, F→I) | Enhanced PET hydrolysis activity (≥ 1.3-fold) | researchgate.net |

| LCC (Leaf-branch compost cutinase) | Phe243Ile | Contributed to a 69% enhancement in activity in a double mutant | nih.gov |

| IsPETase | S269T (distant Ser to Thr mutation) | 22-fold increase in catalytic activity compared to wild-type | biorxiv.org |

| FAST-PETase | S269T (distant Ser to Thr mutation) | 144% increase in monomer yield from post-consumer PET | biorxiv.org |

The efficiency of PETase at room temperature is linked to the high flexibility of its active site. researchgate.netacs.org Molecular dynamics simulations have revealed that the Ser214 and Ile218 residues are crucial for inducing high mobility in another key residue, Trp185. researchgate.net This "wobbling" dynamic of Trp185 is thought to be a general mechanism for improving the catalytic activity of PET hydrolases. researchgate.net The substitution of these residues in other, more rigid thermophilic enzymes with the Ser/Ile pair from IsPETase is a strategy aimed at increasing the flexibility of their substrate-binding pockets. researchgate.netresearchgate.net This enhanced flexibility facilitates better accommodation of the bulky PET polymer, allowing for more efficient substrate binding and subsequent hydrolysis. acs.org Kinetic and structural analyses suggest that this improved performance is attributable to a more adaptable PET-binding groove that allows the enzyme to target more specific attack sites on the polymer. researchgate.net

Case Studies: PET Hydrolases (PETases) and the Ser214/Ile218 Duo

Dipeptide Epimerase Activity and Ser/Ile Selectivity

Dipeptide epimerases are enzymes that catalyze the inversion of the stereochemistry of one amino acid residue within a dipeptide. nih.gov These enzymes exhibit distinct substrate specificities, often dictated by the physicochemical properties of the residues lining their active site pockets. pnas.org

Identification of Novel Specificities for Dipeptide Epimerization

Dipeptide epimerases are enzymes that catalyze the reversible conversion of a dipeptide from one stereoisomeric form to another, for instance, from an L-L configuration to an L-D configuration at the C-terminal residue. The specificity of these enzymes is a subject of ongoing research, with studies revealing novel activities based on the amino acid composition of the dipeptide substrate.

A computational approach combining homology modeling and in silico docking has been successfully used to predict and identify new substrate specificities for these enzymes. nih.gov For example, an enzyme from the hyperthermophile Thermotoga maritima, previously misannotated as a muconate cycloisomerase, was identified as a dipeptide epimerase with a novel specificity. nih.govnih.gov Unlike the known L-Ala-D/L-Glu epimerase from Bacillus subtilis, the T. maritima enzyme showed a distinct preference for dipeptides with an N-terminal alanine (B10760859) followed by a C-terminal aromatic amino acid, such as phenylalanine, tyrosine, or histidine. nih.govnih.gov

Experimental screening of dipeptide libraries confirmed this predicted specificity switch. The research demonstrated that for this novel epimerase, the most effective substrates were L-Ala-L-Phe, L-Ala-L-Tyr, and L-Ala-L-His. nih.gov This discovery highlights that enzymes within the same superfamily can evolve to accommodate different substrates, thereby performing distinct biological functions. While these studies did not specifically identify an epimerase for Ser-Ile, they established the methodology and principle by which such an enzyme with novel specificity could be discovered. The mechanism for these enzymes is proposed to involve a two-base mechanism, facilitating the deprotonation and reprotonation of the alpha-carbon of the amino acid undergoing isomerization. frontiersin.org

N-Terminal Amino Acid Selectivity in Dipeptide Epimerases

The identity of the N-terminal amino acid in a dipeptide is a critical determinant of substrate recognition and binding by epimerases. The enzyme's active site possesses specific pockets and residues that interact with the N-terminal residue, governing the enzyme's selectivity.

In the case of the novel dipeptide epimerase from T. maritima, a strong preference for L-Alanine at the N-terminal position was observed. nih.gov The structural basis for this selectivity was revealed through homology modeling and subsequent crystal structures. The substitution of a specific residue (Ile298 in the B. subtilis enzyme to Gly294 in the T. maritima enzyme) in the active site allows for the accommodation of N-terminal side chains larger than alanine, serine, or threonine, although alanine remains optimal. nih.gov

Similarly, studies on a peptidyl-aminoacyl-l/d-isomerase from frog skin, which epimerizes the second residue in a peptide, showed that a hydrophobic amino acid at the N-terminal (position 1) is essential for substrate recognition, whereas the enzyme displays broad specificity for the residue at position 2 (the site of epimerization). nih.govresearchgate.net These findings underscore a general principle for this class of enzymes: the N-terminal residue acts as an anchor, correctly positioning the peptide in the active site for the catalytic event to occur at the adjacent C-terminal residue. Therefore, for a hypothetical this compound epimerase, the serine residue would play a crucial role in the initial binding and orientation within the enzyme's active site.

Serine-Containing Peptide Substrates in Enzymatic Reactions

Serine residues within peptide sequences are often critical for recognition by enzymes that catalyze post-translational modifications. One such enzyme is human N-myristoyltransferase (hNMT), which attaches a myristate group to the N-terminal glycine (B1666218) of target proteins.

Human N-Myristoyltransferase (hNMT) Activity with Ser/Threonine-Containing Peptides

Human N-myristoyltransferase (hNMT) catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine residue of a wide range of cellular and viral proteins. nih.gov This modification is crucial for protein trafficking, signal transduction, and structural stability.

The substrate specificity of hNMT is highly stringent for an N-terminal glycine. nih.govebi.ac.uk However, the subsequent amino acid sequence is also vital for efficient recognition and catalysis. While many sequences are tolerated, a consensus sequence motif has been identified. Specifically, serine at certain positions is highly favored. Studies using synthetic peptides have shown that a serine residue at position 5 or 6 enhances substrate binding and myristoylation. ebi.ac.uknih.gov For instance, the sequence GXXXS(K/R) is a preferred substrate, with the serine at position 5 (or 6 in other notations) interacting with a small hydrophilic pocket in the enzyme's active site. nih.gov Therefore, a peptide containing a this compound motif, such as one with the N-terminal sequence Gly-X-X-X-Ser-Ile..., would be recognized as a substrate for hNMT, with the serine residue playing a key role in the enzyme-substrate interaction.

| Position | Amino Acid Requirement | Role in hNMT Recognition |

| 1 | Glycine (Absolute) | Essential for nucleophilic attack on myristoyl-CoA. nih.govnih.gov |

| 2 | Uncharged residues | Charged or large hydrophobic residues are not permitted. ebi.ac.uk |

| 5 | Small, uncharged (Ser, Ala, Thr) | Serine is favored and interacts with a hydrophilic pocket. ebi.ac.uknih.gov |

| 6 | Serine | Often preferred, contributing to optimal substrate binding. nih.gov |

Influence of Organic Solvents on hNMT Activity and Substrate Interaction

The local environment can significantly impact enzymatic activity. Studies on hNMT have revealed that its catalytic efficiency can be modulated by the presence of certain organic solvents.

The activity of bovine spleen NMT was found to be activated several-fold in the presence of organic solvents such as ethanol (B145695) and acetonitrile. nih.gov This activation was observed to be both time- and concentration-dependent. Kinetic analysis indicated that the presence of ethanol enhanced the maximal reaction velocity (Vmax) without significantly altering the Michaelis constant (Km), suggesting that the solvent increases the enzyme's catalytic turnover rate rather than its affinity for the substrate. nih.gov This effect was determined to be on the enzyme itself, not the peptide substrate. nih.gov

Furthermore, the use of dimethyl sulfoxide (B87167) (DMSO) is common in NMT assays, with solutions often prepared in 10% DMSO, indicating its compatibility and potential enhancing effect on the reaction. nih.gov The mechanism by which these solvents activate NMT may involve inducing a more favorable conformational state of the enzyme for catalysis. The functional groups of the organic solvent are known to be critical factors affecting enzyme activity in general. mdpi.com

| Organic Solvent | Effect on hNMT Activity | Kinetic Impact |

| Ethanol | Several-fold activation nih.gov | Enhances Vmax, no significant effect on Km nih.gov |

| Acetonitrile | Several-fold activation nih.gov | Similar activation profile to ethanol nih.gov |

| DMSO | Used as a co-solvent (e.g., 10%), suggesting activity enhancement or stabilization nih.gov | Not explicitly detailed but widely used in assays |

Structural Biology and Computational Modeling of Serine Isoleucine Systems

Advanced Structural Analysis Methodologies

Structural analysis techniques such as X-ray crystallography, NMR spectroscopy, and Cryo-Electron Microscopy (Cryo-EM) offer valuable insights into the three-dimensional arrangements and dynamics of molecules containing serine and isoleucine.

X-ray Crystallography of Peptides Containing Ser-Ile

X-ray crystallography is a primary technique for determining the atomic-resolution structures of proteins and peptides. The method involves bombarding a protein crystal with X-rays and analyzing the resulting diffraction patterns to deduce the positions of atoms pdx.edu. This technique has been applied to study peptides and proteins containing this compound sequences to understand their precise structural contributions and interactions.

A notable example involves the crystal structure analysis of a decapeptide with the sequence Ile-Ser-Tyr-Gly-Asn-Asp-Ala-Leu-Met-Pro in complex with a matrix metalloproteinase-2 (MMP-2) mutant researchgate.netresearchgate.netnih.govgoogle.com. This peptide sequence includes an Ile-Ser segment. The crystal structure revealed how this peptide interacts with the MMP-2 enzyme, highlighting the role of specific residues, including Ile and Ser, in binding and inhibitory activity nih.gov. Hydrogen bonds formed between the backbone of the Ile-Ser-Tyr region of the peptide and the Pro-Ile-Tyr region of MMP-2 were observed, indicating specific interactions contributing to the complex's stability nih.gov.

X-ray crystallography provides static snapshots of molecules, which are essential for understanding stable conformations and interaction interfaces involving this compound residues within ordered crystalline environments uq.edu.au.

NMR Spectroscopy for this compound Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the structure, dynamics, and interactions of peptides and proteins in solution, providing information at the atomic level researchgate.netmdpi.com. NMR is particularly useful for investigating conformational flexibility and changes that may not be captured by crystallography mdpi.com.

NMR studies on peptides containing this compound sequences have been conducted to understand their solution-state conformations and dynamics. For instance, the conformation of an Asn-linked glycopeptide from hen ovomucoid containing the sequence this compound-Glu-Phe-Gly-Thr-Asn Ile-Ser-Lys was studied using two-dimensional 1H NMR nih.gov. This research focused on the impact of glycosylation on peptide conformation, and NMR allowed for the assignment of proton resonances and the study of local correlation times and sequential NOEs in regions including this compound nih.gov.

NMR can provide insights into the dihedral angles and rotameric states of amino acid side chains, including those of Ser and Ile, which are crucial for defining local conformation uzh.chutoronto.ca. Chemical shifts, particularly of methyl carbons in isoleucine, can be used to provide a direct measure of conformational sampling of Ile side-chains acs.orgutoronto.ca. Studies using DNP-enhanced NMR have utilized isoleucine residues as structural reporters for backbone and side chain conformational freedom in proteins acs.org.

NMR spectroscopy is a powerful tool for characterizing the dynamic behavior of proteins and peptides containing this compound, complementing the static structural information from crystallography mdpi.com.

Cryo-Electron Microscopy (Cryo-EM) Applications in this compound Containing Macromolecules

Cryo-EM allows for the visualization of proteins in near-native states and can capture multiple conformational states within a single sample, providing insights into protein dynamics relevant to the function of macromolecules containing this compound residues mdpi.com. As the resolution of Cryo-EM continues to improve, it is becoming possible to resolve individual amino acid residues, which will further enhance its utility in studying the local environment and conformation of Ser and Ile within large protein complexes.

Computational Biophysics and Molecular Modeling

Computational methods, including molecular modeling and molecular dynamics simulations, are indispensable tools for complementing experimental structural data and exploring the dynamic behavior of this compound containing systems.

Three-Dimensional Computational Modeling of Serine and Isoleucine Residues within Proteins

Computational modeling allows for the creation and analysis of three-dimensional structures of proteins and peptides, providing a framework to understand the spatial arrangement and interactions of amino acid residues like serine and isoleucine uq.edu.au. This is particularly useful for studying proteins where experimental structures are not available or for analyzing the effects of mutations.

Three-dimensional computational modeling has been applied to study proteins containing Ser and Ile residues, such as the von Hippel-Lindau (VHL) tumor suppressor protein (pVHL) researchgate.netpnas.orgplos.orgnih.gov. Computational models can illustrate the positions of specific residues, like Ser80 and Ile80 in pVHL, and predict potential hydrogen bonds and interactions they form within the protein structure researchgate.net. Such modeling can help in understanding the structural consequences of amino acid substitutions, such as a Ser to Ile change at a specific position, and their potential impact on protein function or disease researchgate.netplos.org.

Computational modeling can also be used to identify potential interaction motifs involving Ser and Ile residues within proteins, such as in transmembrane helices nih.gov. These models provide a theoretical basis for understanding how the properties of serine (polar) and isoleucine (hydrophobic) influence protein folding, stability, and interactions.

Molecular Dynamics Simulations for Conformational Plasticity Analysis

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and conformational plasticity of proteins and peptides researchgate.netarxiv.orgmdpi.comacs.org. MD simulations are particularly valuable for studying the flexibility of proteins and how their conformations change in response to environmental factors or interactions arxiv.orgpnas.orgnih.govacs.org.

MD simulations have been employed to analyze the dynamics of proteins containing Ser and Ile residues. These simulations can reveal the extent of movement and flexibility of individual amino acid residues, quantified by measures like Root Mean Square Fluctuations (RMSF) arxiv.orgpnas.org. Studies have shown that MD simulations can capture the dynamic behavior of protein domains and help in understanding how structural fluctuations relate to function acs.orgnih.gov.

For instance, MD simulations have been used to study the adsorption of amino acid side chain analogues, including serine, on surfaces, providing insights into their interaction dynamics acs.org. In the context of proteins, MD simulations can explore the conformational ensembles sampled by peptides and proteins containing this compound sequences, revealing the range of structures they can adopt in solution acs.org. This is crucial for understanding processes like protein folding, ligand binding, and allosteric regulation, where conformational changes involving residues like Ser and Ile can play a role arxiv.orgnih.gov. MD simulations can also assess the impact of mutations on protein stability and dynamics nih.govacs.org.

MD simulations, therefore, provide a dynamic complement to static structural data, allowing researchers to explore the flexibility and conformational changes of this compound containing systems over time researchgate.netmdpi.comacs.org.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for this compound Interactions

Quantum Mechanical/Molecular Mechanical (QM/MM) approaches are powerful computational tools used to study the electronic properties, simulate chemical reactions, and calculate spectra of complex biomolecular systems, including protein-protein interactions. unipa.it These methods combine the accuracy of quantum mechanics (QM) for a specific region of interest (e.g., the active site of an enzyme or key interacting residues like Ser and Ile) with the computational efficiency of molecular mechanics (MM) for the rest of the system. unipa.it

While direct QM/MM studies specifically on the this compound dipeptide are not commonly reported, these methods are valuable for investigating interactions involving Ser and Ile residues within larger peptides and proteins. For instance, QM/MM can be used to analyze the electronic structure and reaction mechanisms at enzyme active sites where Ser acts as a nucleophile, potentially interacting with nearby Ile residues that influence the local environment and reactivity. The conformational behavior of amino acids, including isoleucine, is influenced by intramolecular interactions, and QM/MM methods can explore how non-covalent interactions, such as hydrogen bonding and van der Waals forces, affect torsional angles and side-chain orientations in isolated and solvated environments. ijcrt.org Studies have also utilized QM/MM to predict modulations in protein-protein binding caused by modifications like lysine (B10760008) methylation, a concept transferable to understanding how modifications or interactions involving Ser and Ile might affect binding interfaces. nih.gov

Homology Modeling and Virtual Screening for Enzyme Specificity Prediction

Homology modeling and virtual screening are widely used computational techniques in structural biology and drug discovery, including the study of enzymes where Ser and Ile residues may play a role in substrate binding and specificity. Homology modeling is used to generate three-dimensional models of proteins when experimental structures are unavailable, based on their sequence similarity to proteins with known structures. lupinepublishers.comnih.govresearchgate.net Virtual screening involves computationally sifting through large libraries of small molecules or peptides to identify potential binders to a target protein, such as an enzyme. researchgate.netplos.org

These methods can be applied to understand enzyme specificity involving Ser and Ile by:

Modeling enzyme structures: Homology modeling can provide structural insights into enzymes containing Ser or Ile residues in their active or binding sites. For example, homology models have been used to study lipases, which often have a conserved serine active site, and to investigate residues that might influence specificity. lupinepublishers.com Homology modeling has also been applied to study beta-lactamases, identifying a serine active site and other conserved motifs important for function. nih.gov

Identifying key residues: By combining homology modeling with in silico site-directed mutagenesis and molecular docking, researchers can identify amino acid residues, including Ser and Ile, that are relevant to the catalytic activity and substrate specificity of enzymes. nih.gov Studies on cytochrome P450 monooxygenases have used this approach to identify residues like Isoleucine at position 212 that influence enzyme activity and substrate specificity. nih.gov

Screening for inhibitors or substrates: Virtual screening can be performed on the modeled enzyme structures to identify potential inhibitors or to predict how different substrates might bind, providing insights into the enzyme's specificity profile influenced by residues like Ser and Ile. researchgate.netplos.org While a specific example for a this compound containing enzyme was not found, the general approach is applicable. For instance, virtual screening has been used to identify inhibitors targeting enzyme active sites. researchgate.netplos.org

Studies have shown that even single amino acid changes can have profound biological effects on protein function. jaypeedigital.com While threonine and serine are considered similar, as are isoleucine and valine, differences in their chemical properties can still impact selectivity. plos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Agonists (e.g., GLP-1R)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that relate the chemical structure of compounds to their biological activity. This approach is valuable in peptide drug discovery, including the development of peptide agonists for receptors like the Glucagon-Like Peptide-1 Receptor (GLP-1R). mdpi.comgubra.dknih.gov

QSAR modeling can be applied to peptides containing Ser and Ile residues to:

Understand structural features influencing activity: By analyzing a series of peptide analogs with variations in sequence, including at positions where Ser or Ile are present, QSAR models can identify structural descriptors that correlate with agonist potency and efficacy. mdpi.comnih.gov

Guide peptide design: The insights gained from QSAR models can inform the design of novel peptide agonists with improved activity and properties. gubra.dkendocrine-abstracts.org For example, QSAR analysis has been used in the development of GLP-1R agonists, exploring the impact of amino acid substitutions on potency and other parameters. gubra.dkendocrine-abstracts.org

Predict activity of new peptides: Once a robust QSAR model is developed, it can be used to predict the activity of newly designed peptides containing Ser or Ile residues, reducing the need for extensive experimental testing. gubra.dk

Multiscale Geometric Lagrangian Representation Modeling for Peptide Mimetics

Multiscale geometric modeling, particularly using Lagrangian representation, is a computational approach used to study the structure, dynamics, and transport of biomolecular systems across different length and time scales. nih.govacs.org This method can be applied to the design and analysis of peptide mimetics, which are small molecules or peptides designed to mimic the biological activity of a larger peptide.

Multiscale geometric Lagrangian representation modeling can contribute to the study of peptide mimetics that may incorporate or mimic features of this compound sequences by:

Providing multiresolution representations: This modeling approach allows for the representation of biomolecules at different levels of detail, from fine-resolution atomic details to coarse-grained representations. nih.govacs.org This is useful for studying peptide mimetics, which bridge the gap between small molecules and larger peptides.

Analyzing geometric and electrostatic properties: The models can capture the geometric and electrostatic features of peptides and their mimetics, which are crucial for molecular recognition and interaction with target molecules. nih.gov

Facilitating in silico discovery: Multiscale geometric modeling can be integrated into in silico discovery procedures to identify chemical analogs or peptide mimetics with desired binding properties. researchopenworld.com A study utilized multiscale geometric Lagrangian representation modeling in the in silico discovery of a peptide mimetic targeting CFTR, where the peptide sequence included Ser and Ile residues. researchopenworld.com This demonstrates the applicability of the method to peptides containing these amino acids.

The Lagrangian representation is typically associated with methods like finite element and boundary element approaches and is suitable for capturing the dynamics and transformations of biomolecular surfaces. nih.gov This can be relevant for understanding how peptide mimetics interact with their environment or target proteins.

Thermodynamics of Peptide Mutants Involving Ser or Ile Residues

Studying the thermodynamics of peptide and protein mutants provides crucial insights into the energetic contributions of specific amino acid residues to stability, binding, and folding. Analyzing mutations involving Serine and Isoleucine residues allows researchers to quantify their roles in these processes.

Thermodynamic studies on peptide mutants involving Ser or Ile residues can reveal:

Role in binding interactions: Mutating Ser or Ile at binding interfaces can quantify their contribution to binding affinity and specificity through van't Hoff analysis and measurement of enthalpy and entropy changes. nih.govacs.org Studies on protein-protein interactions have systematically altered tyrosine residues to other amino acids, including isoleucine and serine, to measure the effect on affinity and thermodynamics. nih.gov These studies show that the size and properties of the substituted residue impact binding. nih.gov

Impact on folding pathways: Changes in Ser or Ile residues can influence the folding pathways and intermediates of peptides and proteins.

Hydrophobic effect: Isoleucine, with its branched aliphatic side chain, contributes significantly to the hydrophobic effect, which is a major driving force in protein folding and binding. ijcrt.org Mutational studies involving Ile can help dissect the role of hydrophobic interactions. nih.gov Serine, with its hydroxyl group, can participate in hydrogen bonding, and mutations to alanine (B10760859) or other residues can reveal the contribution of these interactions to stability and binding. jaypeedigital.com

Thermodynamic parameters such as changes in enthalpy (), entropy (), and heat capacity () provide a quantitative understanding of the forces driving these processes. acs.orgacs.org Experimental techniques like differential scanning calorimetry and isothermal titration calorimetry, combined with computational methods, are used to obtain these thermodynamic data. acs.org

Example Data Table (Illustrative based on search results regarding mutations):

While specific thermodynamic data for this compound dipeptide mutants were not found, the following table illustrates the type of data obtained from studies on protein mutants involving Ser or Ile, highlighting the change in binding free energy upon mutation.

| Protein/Peptide System | Mutation | Ligand | Change in Binding Free Energy () (kcal/mol) | Reference |

| NKG2D Receptor | Tyr152Ile | MICA | - | nih.gov |

| NKG2D Receptor | Tyr152Ser | MICA | - | nih.gov |

| NKG2D Receptor | Tyr199Ile | MICA | - | nih.gov |

| NKG2D Receptor | Tyr199Ser | MICA | - | nih.gov |

| CI2 Protein | Ile76Ala | - | Severely destabilizes folded structure | acs.org |

Note: The exact values for the NKG2D mutations to Ile and Ser were not explicitly provided in the search snippet nih.gov, but the study measured the effect on affinity and thermodynamics.

The analysis of such data, often presented as van't Hoff plots, helps in understanding the energetic basis of molecular recognition and the impact of specific amino acid residues. nih.gov

The Biological Significance of Serine and Isoleucine

Serine (Ser, S) and Isoleucine (Ile, I) are two of the twenty standard amino acids that play crucial and distinct roles in biological systems. While Serine is classified as a polar, uncharged amino acid with a hydroxyl group in its side chain, Isoleucine is a branched-chain aliphatic amino acid, characterized by its nonpolar, hydrophobic nature. wikipedia.orgkhanacademy.orguni-muenchen.delibretexts.org Both are essential components of proteins, but their individual properties and their combined presence in specific contexts, such as at the N-terminus of a protein, significantly influence protein fate and function.

Biological Roles and Metabolic Pathways Involving Serine and Isoleucine

Serine and Isoleucine are involved in a variety of biological processes, ranging from protein synthesis and structure to metabolic regulation and signaling pathways. Serine, being a non-essential amino acid in humans, can be synthesized in the body and serves as a precursor for several important biomolecules, including glycine (B1666218), cysteine, purines, pyrimidines, and phospholipids. libretexts.orgbyjus.com Isoleucine, an essential amino acid, must be obtained from the diet and is involved in muscle metabolism and immune function. medlineplus.govclevelandclinic.org Their metabolic pathways are interconnected with central carbon metabolism. Serine biosynthesis occurs from 3-phosphoglycerate, while isoleucine is synthesized from threonine and pyruvate (B1213749) in many microorganisms, or from pyruvate and acetyl-CoA, or glutamate (B1630785) and pyruvate via different pathways. wikipedia.orgresearchgate.netpnas.org

Influence of N-Terminal Serine and Isoleucine on Protein Half-Life

The identity of the N-terminal amino acid of a protein can significantly influence its in vivo half-life, a phenomenon primarily governed by the N-end rule pathway. wikipedia.orgmtoz-biolabs.comqiagenbioinformatics.com This rule dictates that certain N-terminal residues act as degradation signals (N-degrons), targeting the protein for proteolytic breakdown. wikipedia.orgresearchgate.netmdpi.compnas.org

In eukaryotic cells, N-terminal Serine is generally considered a stabilizing residue, leading to proteins with longer half-lives. wikipedia.org Conversely, N-terminal Isoleucine is often classified as a destabilizing residue, resulting in shorter protein half-lives. wikipedia.orgmdpi.com This differential effect is a key aspect of post-translational regulation, allowing cells to control protein abundance and turnover. wikipedia.orgmtoz-biolabs.com Studies have shown that replacing a stabilizing N-terminal residue with a destabilizing one, such as Isoleucine, can lead to increased degradation rates. biorxiv.orgbiologists.com

Recognition by Ubiquitin Ligases and Proteasomal Degradation

The N-end rule pathway in eukaryotes primarily involves the recognition of destabilizing N-terminal residues by specific E3 ubiquitin ligases, known as N-recognins. wikipedia.orgresearchgate.netmdpi.compnas.orgmdpi.com These ligases mediate the attachment of ubiquitin chains to the protein substrate, typically on internal lysine residues, although ubiquitination can also occur on serine, threonine, cysteine, or the N-terminal amino group. mdpi.comwikipedia.orgbioone.org The polyubiquitin (B1169507) chain then serves as a signal for targeting the protein to the 26S proteasome for degradation. wikipedia.orgresearchgate.netmdpi.comwikipedia.orgbioone.orgnih.gov

N-terminal Isoleucine is recognized as a primary destabilizing residue by certain N-recognins, leading to the protein's ubiquitination and subsequent proteasomal degradation. mdpi.comnih.gov While N-terminal Serine is generally stabilizing, its fate can be influenced by other factors, including post-translational modifications like acetylation or the presence of other degron signals within the protein. nih.govnih.govuni-muenchen.de The specific mechanisms of recognition by ubiquitin ligases for different N-terminal residues are an active area of research.

Degron Identification and Engineered Protein Degradation

Degrons are specific motifs within proteins that signal for their degradation. wikipedia.orgnih.govuni-muenchen.degoogle.com The N-terminal sequence, particularly in the context of the N-end rule, is a well-established type of degron, referred to as an N-degron. researchgate.netpnas.orgnih.govuni-muenchen.de The identification and characterization of degrons, including those involving N-terminal Serine and Isoleucine, are crucial for understanding protein turnover and developing strategies for engineered protein degradation. nih.govuni-muenchen.degoogle.com

Understanding how N-terminal Isoleucine acts as a destabilizing degron has paved the way for designing proteins with controlled half-lives. By introducing specific N-terminal residues or sequences recognized by the N-end rule pathway, researchers can engineer proteins for targeted degradation, a principle utilized in various biotechnological and therapeutic applications. google.com

Role of this compound in Protein-Protein Interactions

While the N-terminal context is particularly well-studied, Serine and Isoleucine residues can also play roles in protein-protein interactions when present internally or in other structural contexts. The polar nature of Serine allows it to form hydrogen bonds, while the hydrophobic side chain of Isoleucine can contribute to hydrophobic interactions. wikipedia.orgkhanacademy.org The specific arrangement of Serine and Isoleucine residues within interaction interfaces can influence binding affinity and specificity. Research into the precise contribution of this compound motifs or adjacent Serine and Isoleucine residues in mediating protein interactions is ongoing.

Serine/Isoleucine as Key Residues in Functional Protein Domains (e.g., COX-1 active site contacts)

Serine and Isoleucine residues are frequently found in the active sites or functional domains of enzymes and other proteins, where they play critical roles in catalysis, substrate binding, or structural integrity.

A notable example is found in the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Serine 530 in COX-1 is a crucial residue located in the oxygenase active site and is the target of aspirin (B1665792) acetylation, which inhibits enzyme activity. nih.govjpp.krakow.pl This serine residue is essential for maintaining the correct stereochemistry during prostaglandin (B15479496) synthesis. nih.gov

Differences in amino acid composition in the active sites of COX-1 and COX-2 contribute to their differential substrate specificity and the action of selective inhibitors. For instance, at position 523, COX-1 has Isoleucine, whereas COX-2 has Valine. researchgate.netresearchgate.netacs.org This substitution in COX-2 creates a larger active site pocket compared to COX-1, influencing the binding of different molecules, including selective COX-2 inhibitors. researchgate.netacs.org Another relevant position is 349, where Valine in COX-1 can be replaced by Isoleucine, affecting the stereochemistry of prostaglandin products. nih.gov These examples highlight how the specific placement of Serine and Isoleucine residues within protein functional domains is critical for their biological activity.

Evolutionary Perspectives of Serine and Isoleucine in Biological Systems

The study of amino acid composition and properties across different organisms provides insights into the evolutionary history of proteins and metabolic pathways.

Serine and Isoleucine as "Early Alphabet" Amino Acids

The concept of an "early alphabet" of amino acids refers to the hypothesis that a smaller set of amino acids were predominantly used in the earliest forms of life and that the genetic code and protein synthesis machinery evolved to incorporate additional amino acids over time. While the exact composition of this early set is debated, some hypotheses suggest that simpler amino acids with readily available precursors in prebiotic conditions were among the first to be utilized.

Serine is synthesized from 3-phosphoglycerate, an intermediate in glycolysis, a fundamental metabolic pathway considered to be ancient. wikipedia.org Isoleucine biosynthesis, while more complex, is linked to pathways involving pyruvate and threonine. wikipedia.orgresearchgate.net The relative simplicity of their biosynthetic routes or the availability of their precursors in early Earth conditions might support their inclusion in an "early alphabet" of amino acids, suggesting their importance from the nascent stages of biological evolution.

Table 1: Approximate Half-Lives of Proteins Based on N-Terminal Residue

| N-Terminal Residue | Mammalian Half-Life (Approx.) | Yeast Half-Life (Approx.) | E. coli Half-Life (Approx.) |

| Serine (Ser, S) | >10 hours (Stabilizing) | >20 hours (Stabilizing) | >10 hours (Stabilizing) |

| Isoleucine (Ile, I) | 20 hours (Stabilizing) | ~30 min (Stabilizing) | ~2 minutes (Destabilizing) |

Note: Half-life estimations can vary depending on the specific protein and cellular context. wikipedia.orgqiagenbioinformatics.comnih.gov

Table 2: Amino Acid Classification and Properties of Serine and Isoleucine

| Amino Acid | Three-Letter Code | One-Letter Code | Polarity/Charge | Side Chain Group | Essentiality (Human) |

| Serine | Ser | S | Polar, Uncharged | Hydroxyl | Non-essential |

| Isoleucine | Ile | I | Nonpolar | Branched Alkyl | Essential |

wikipedia.orgkhanacademy.orguni-muenchen.delibretexts.orgmedlineplus.govclevelandclinic.orgfao.orgcf.ac.uk

Biological Roles and Metabolic Pathways Involving Serine and Isoleucine

Evolutionary Perspectives of Serine and Isoleucine in Biological Systems

Evolutionary Adaptations Through Ser/Ile Mutations in Enzyme Function

Mutations involving Serine (Ser) and Isoleucine (Ile) residues play a significant role in the evolutionary adaptation of enzyme function. These amino acid substitutions can lead to alterations in enzyme stability, substrate specificity, catalytic efficiency, and ultimately, the emergence of new enzymatic activities, allowing organisms to adapt to changing environmental pressures. The distinct biochemical properties of Ser (polar, uncharged hydroxyl group) and Ile (hydrophobic, branched aliphatic side chain) mean that substitutions between these two residues can induce considerable changes in protein structure and function, particularly when located at critical positions within an enzyme.

Research across various enzyme families has highlighted specific instances where Ser/Ile mutations have contributed to adaptive evolution. For example, studies on the evolution of enzyme function in response to environmental changes, such as adaptation to cold temperatures, have identified changes in amino acid composition, including an increase in the frequency of Isoleucine residues in enzymes from psychrophilic organisms mdpi.com. While the role of Ile in cold adaptation has been considered ambiguous, some studies suggest it may help balance cold activity and thermostability mdpi.com.

In the context of directed evolution experiments aimed at altering enzyme properties, mutations involving Ser and Ile have been observed to significantly impact function. For instance, in the directed evolution of a model primordial enzyme, seemingly subtle mutations like Isoleucine to Threonine (Ile→Thr) and Leucine (B10760876) to Valine (Leu→Val) were found to improve both stability and catalytic activity, demonstrating the importance of structurally similar amino acids for fine-tuning protein function plos.org. While this example involves Ile to Thr, it underscores how changes to Ile can have significant functional consequences.

Further illustrating the impact of Ser/Ile substitutions, investigations into the sarcoplasmic/endoplasmic reticulum Ca2+ transport ATPase (SERCA) have shown that mutations at specific positions can confer resistance to inhibitors like thapsigargin (B1683126) (TG) nih.gov. While the primary resistance-conferring mutations at position 256 were Phe to Leu, Ser, or Val, mutational analysis at this site also explored other substitutions, indicating the potential for various amino acid changes, including those involving Ser and Ile, to influence enzyme-inhibitor interactions and thus contribute to adaptive drug resistance nih.gov. Specifically, maximal reduction in TG affinity was observed with branched-chain amino acid substitutions like Phe256→Ile nih.gov.

Studies on the tautomerase superfamily have also provided insights into how a limited number of active site mutations can lead to the evolution of new functions nih.gov. In 4-oxalocrotonate tautomerase (4-OT), mutations at positions including Isoleucine-52 (Ile-52) were investigated for their effect on converting the enzyme's activity towards that of trans-3-chloroacrylic acid dehalogenase (CaaD) nih.gov. A double mutant, L8R/I52E, showed significantly diminished 4-OT activity and improved CaaD activity, highlighting how changes at positions like Ile-52 can drastically alter substrate specificity and catalytic efficiency, driving functional divergence nih.gov.

The changeability of amino acid residues during evolution is not uniform and can depend on their structural and functional context within a protein oup.com. While some residues like Cysteine and Tryptophan are generally very stable, others like Methionine, Valine, and Isoleucine tend to be more changeable in various protein regions oup.com. Serine's mutational properties are also notable; it is considered a fast-evolving residue, partly due to its codons being distributed in two distinct groups in the genetic code, making it a potential "mutational hub" nih.gov. This inherent variability in Serine and Isoleucine allows for a higher potential for substitutions at certain sites, providing the raw material for natural selection to act upon, driving enzyme adaptation.

The functional consequences of Ser/Ile mutations can range from subtle shifts in activity to dramatic changes in substrate preference or the acquisition of entirely new catalytic capabilities. These changes are often the result of altered interactions within the active site, changes in protein dynamics, or modifications to substrate binding pockets. The study of these specific mutations, often facilitated by techniques like site-directed mutagenesis and directed evolution, provides valuable insights into the molecular mechanisms underlying enzyme evolution and adaptation.

Examples of Enzymes and Ser/Ile Related Mutations in Evolutionary Adaptation

| Enzyme Family | Organism/Context | Relevant Mutation(s) Investigated | Observed Functional Impact | Source |

| Patatin-like phospholipases | Marine Ciliates (Cold Adaptation) | Val to Ile substitution | Maintained efficient catalysis in the cold with increased thermostability at higher temperatures. mdpi.com | mdpi.com |

| SERCA ATPase | Mammalian Cells (Thapsigargin Resistance) | Phe256→Ile (among others) | Maximal reduction in affinity for the inhibitor Thapsigargin. nih.gov | nih.gov |

| 4-Oxalocrotonate Tautomerase | Pseudomonas putida | Isoleucine-52 mutation (I52E) | Contributed to diminished 4-OT activity and improved CaaD activity in a double mutant. nih.gov | nih.gov |

Note: The table focuses on examples where Ser or Ile mutations, or mutations to/from these residues, were specifically investigated in the context of evolutionary adaptation or functional change relevant to the discussion.

These examples underscore the diverse roles that mutations involving Serine and Isoleucine can play in shaping enzyme function over evolutionary time, enabling organisms to thrive in varied and changing environments.

Ser Ile Containing Peptidomimetics and Their Research Potential

Design and Synthesis of Ser-Ile Based Peptidomimetics

The design and synthesis of peptidomimetics based on or containing the this compound sequence involve various strategies aimed at improving their pharmacological properties while maintaining the crucial structural elements for biological recognition and activity amazonaws.comupc.eduwjarr.com. These approaches often involve modifications to the peptide backbone, side chains, or the incorporation of non-natural components to introduce conformational constraints or enhance stability wikipedia.orgresearchgate.netnih.govfrontiersin.orgnih.gov.

Strategies for Mimicking Biological Activity

Mimicking the biological activity of native peptides or protein regions often requires replicating specific conformational features or the spatial arrangement of key amino acid residues involved in binding to biological targets upc.eduresearchgate.netnih.gov. Strategies include the design of molecules that mimic secondary structures such as beta-turns or alpha-helices, which are critical for the interaction of peptides with receptors and other proteins upc.eduwjarr.comnih.govresearchgate.netnih.gov. For instance, beta-turn mimetics have been designed to target GPCRs, a common drug target nih.gov. The design process frequently involves establishing structure-activity relationships to identify the essential residues and the minimum peptide length required for activity upc.edu. By incorporating the this compound sequence or its modified forms into constrained scaffolds, researchers aim to lock the molecule into a bioactive conformation that favors interaction with its intended target upc.eduresearchgate.net. This can involve cyclization or the use of rigidlinkers to reduce conformational flexibility wikipedia.orgupc.edunih.govfrontiersin.orgresearchgate.net.

Incorporation of Unnatural Amino Acids for Enhanced Properties

The inclusion of unnatural amino acids (non-canonical amino acids) is a widely used strategy to improve the properties of peptidomimetics, including those that may contain this compound wikipedia.orgresearchgate.netwjarr.comnih.govfrontiersin.orgnih.govgoogle.comacs.orgnih.govmdpi.comgoogle.comresearchgate.net. These modified amino acids can confer enhanced metabolic stability by increasing resistance to proteolytic degradation, improve bioavailability, modulate lipophilicity, and introduce conformational constraints wikipedia.orgresearchgate.netwjarr.comnih.govnih.gov. For example, substitution of L-amino acids with D-amino acids can improve metabolic stability as human enzymes are less likely to hydrolyze peptide bonds involving D-amino acids nih.gov. N-alkylation is another modification that can prevent proteolysis and influence backbone conformation nih.gov. The incorporation of unnatural amino acids can also enhance affinity and selectivity for the target wikipedia.orgnih.gov. Studies have shown that incorporating hydrophilic amino acids can increase solubility acs.org. Specific examples include the use of β-substituted amino acids to rigidify residues and enhance activity nih.gov. While specific examples focusing solely on unnatural amino acid modifications of this compound are limited in the provided results, the general principles apply to any peptide sequence, including those containing Ser and Ile. For instance, a glycosylated hexapeptide containing Ile-Ser(β-DGlc) showed increased metabolic stability and BBB penetration encyclopedia.pub.

Functional Characterization of this compound Peptidomimetics

Functional characterization of peptidomimetics involves evaluating their interaction with biological targets and exploring their potential biological activities. This is crucial for understanding their mechanism of action and therapeutic potential.

Exploration of Potential Biological Activities

Peptidomimetics are investigated for a wide range of potential biological activities, depending on their intended target and the function of the native peptide they mimic. These activities can include enzyme inhibition, receptor agonism or antagonism, and modulation of protein-protein interactions wisdomlib.orgamazonaws.com. For instance, peptidomimetics have been developed as inhibitors of proteases amazonaws.commdpi.comresearchgate.net and modulators of opioid receptors nih.govencyclopedia.pubumich.edu. Other explored activities include antimicrobial effects, anticancer properties, and effects on the immune system wisdomlib.orgamazonaws.comupc.edufrontiersin.orgmdpi.comnih.govscispace.com. The specific biological activity of this compound containing peptidomimetics would be contingent on the context of the larger molecule and the biological target it is designed to interact with. A glycosylated hexapeptide containing Ile-Ser(β-DGlc) demonstrated antinociceptive activity encyclopedia.pub. Peptides containing this compound or similar sequences might be explored for activities related to cell adhesion, signaling pathways, or other biological processes where the native peptides play a role.

Advanced Research Methodologies and Future Directions

Omics Technologies for Identifying Ser-Ile Containing Biomolecules

Omics technologies, such as proteomics and metabolomics, play a vital role in the comprehensive identification and characterization of dipeptides like this compound within complex biological matrices. These high-throughput approaches enable researchers to gain a holistic view of the molecular landscape.

Proteomics for Dipeptide Profiling

While proteomics primarily focuses on the large-scale study of proteins, advancements in sample preparation, separation techniques, and mass spectrometry have enabled the profiling of smaller peptides, including dipeptides, derived from protein degradation or as free molecules. Proteomic approaches can be employed to identify proteins that potentially contain this compound sequences, which could then be investigated as potential precursors for the dipeptide. Furthermore, targeted proteomic methods or peptidomics approaches specifically designed for the analysis of small peptides can directly quantify this compound levels in biological samples. Studies have utilized techniques like liquid chromatography-mass spectrometry (LC-MS/MS) for untargeted metabolomics analysis, which can also detect dipeptides like this compound. acs.org Such methods allow for the identification and relative quantification of dipeptides in various biological contexts. acs.org The analysis of dipeptide patterns, including isomeric forms, can provide insights into their organ-specific distribution. mdpi.com

Metabolomics in Serine and Isoleucine Pathways

Metabolomics, the large-scale study of small molecules within a biological system, is indispensable for understanding the metabolic context of this compound. This involves analyzing the levels and fluxes of serine and isoleucine, the constituent amino acids of this compound, and their related metabolites. Metabolomic studies can reveal how alterations in the metabolic pathways of serine and isoleucine might influence the availability and concentration of this compound. For instance, research has shown that pathways related to the metabolism of amino acids, including serine and isoleucine, are significantly affected by various biological conditions. acs.orgnih.gov Untargeted LC-MS/MS based metabolomics analysis has been successfully applied to identify and quantify amino acids and dipeptides in biological samples. acs.org This allows for the investigation of the correlation between amino acid concentrations and dipeptide profiles. mdpi.com

Interdisciplinary Approaches in this compound Research

Understanding the multifaceted nature of this compound necessitates the integration of knowledge and techniques from various scientific disciplines. Interdisciplinary approaches combining biochemistry, molecular biology, and computational science are essential for a comprehensive understanding.

Integration of Biochemistry, Molecular Biology, and Computational Science

The integration of biochemistry, molecular biology, and computational science provides a powerful framework for this compound research. Biochemical studies elucidate the synthesis, degradation, and potential enzymatic modifications of this compound. Molecular biology techniques can investigate the genetic regulation of enzymes involved in serine and isoleucine metabolism and potentially the formation or breakdown of this compound. Computational science, including bioinformatics and cheminformatics, is crucial for analyzing large datasets generated by omics technologies, predicting potential protein targets or interactions of this compound, and modeling its behavior within biological systems. gwu.eduscimagojr.comwiley.comcmb.ac.lk This integrated approach allows for a more complete picture, linking molecular mechanisms to cellular and physiological outcomes.

Systems Biology Modeling of this compound Related Processes

Systems biology aims to understand biological functions by modeling the interactions between the components of living systems. f1000research.comwikipedia.org Applying systems biology modeling to this compound related processes involves creating mathematical models that describe the dynamics of serine and isoleucine metabolism, the potential formation and fate of this compound, and its interactions with other biomolecules. wikipedia.orgunits.itannualreviews.orgnih.gov These models can integrate data from proteomics and metabolomics to simulate complex biological scenarios, predict the effects of perturbations in metabolic pathways on this compound levels, and generate testable hypotheses about its function. nih.gov While specific systems biology models for this compound are not extensively documented in the search results, the principles of systems biology are highly relevant for understanding the broader context of dipeptide metabolism and its integration within cellular networks. f1000research.comwikipedia.org

Emerging Areas in Dipeptide Research Specific to this compound

The field of dipeptide research is continuously evolving, with new areas of investigation emerging. For this compound, future research directions may include exploring its potential as a signaling molecule, investigating its role in specific physiological or pathological conditions where serine or isoleucine metabolism is implicated, and exploring its potential in biomaterial development. Dipeptides, in general, are gaining attention for their diverse biological activities and potential applications in areas like cosmetics and drug delivery. mdpi.comacs.orgdergipark.org.tr While the specific emerging areas for this compound require further dedicated research, the broader trends in dipeptide research, such as their use in self-assembled nanostructures and their potential as bioactive compounds, suggest promising avenues for future investigation into this compound. acs.orgdergipark.org.tr Research into the taste properties of dipeptides, including those containing isoleucine, also represents an emerging area that could potentially involve this compound. researchgate.net

Challenges and Opportunities in this compound Academic Research

Academic research into the chemical compound this compound, both as a standalone dipeptide and as a constituent within larger peptides and proteins, involves a diverse array of advanced methodologies. These investigations aim to elucidate its roles in biological systems, its chemical properties, and its potential applications. However, researchers face specific challenges that also open avenues for future exploration.

Advanced Research Methodologies

Contemporary academic research on this compound and this compound-containing peptides employs sophisticated techniques to analyze their structure, function, and presence in complex biological and food matrices.